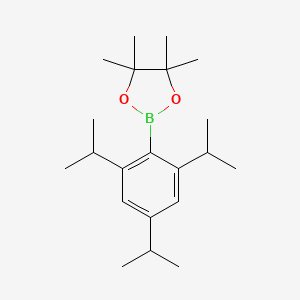
3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an allyloxy group at the third position, a methylthio group at the fifth position, and a carboxylic acid group at the second position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by the introduction of the allyloxy and methylthio groups through substitution reactions. The carboxylic acid group can be introduced via oxidation of an intermediate aldehyde or alcohol.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, controlled temperature, and pressure conditions, as well as the use of specific solvents and reagents, are employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and compounds.
Biology and Medicine: Research has explored its potential as a bioactive molecule. The compound’s structure suggests it could interact with biological targets, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties. Studies are ongoing to elucidate its biological activities and therapeutic potential.
Industry: In the industrial sector, this compound may be used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in organic electronics, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which 3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The allyloxy and methylthio groups can enhance its binding affinity and specificity, while the carboxylic acid group may facilitate interactions through hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
3-(Allyloxy)thiophene-2-carboxylic acid: Lacks the methylthio group, which may result in different reactivity and applications.
5-(Methylthio)thiophene-2-carboxylic acid:
3-(Allyloxy)-thiophene-2-carboxylic acid: Similar structure but without the methylthio group, leading to variations in its chemical behavior.
Uniqueness: The presence of both allyloxy and methylthio groups in 3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid imparts unique chemical properties, such as enhanced reactivity and potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar thiophene derivatives.
Properties
Molecular Formula |
C9H10O3S2 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
5-methylsulfanyl-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O3S2/c1-3-4-12-6-5-7(13-2)14-8(6)9(10)11/h3,5H,1,4H2,2H3,(H,10,11) |
InChI Key |
DXRLGIAIMPWNKO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(S1)C(=O)O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Cyclobutylmethyl)piperidin-4-yl]methanol](/img/structure/B12067505.png)

![6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12067517.png)






![4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile](/img/structure/B12067573.png)

![1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-, (1E,6E)-](/img/structure/B12067576.png)
